Cas no 2228054-87-1 (methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate)

methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate
- 2228054-87-1
- methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate
- EN300-1744770
-
- インチ: 1S/C11H18O3/c1-14-11(13)6-10(12)9-5-7-2-3-8(9)4-7/h7-10,12H,2-6H2,1H3/t7?,8?,9?,10-/m1/s1
- InChIKey: WRDZCRAFNXZUDX-SYZWKDNESA-N
- ほほえんだ: O[C@H](CC(=O)OC)C1CC2CCC1C2
計算された属性
- せいみつぶんしりょう: 198.125594432g/mol
- どういたいしつりょう: 198.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.5Ų
methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744770-0.25g |
methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |
2228054-87-1 | 0.25g |
$1577.0 | 2023-09-20 | ||
Enamine | EN300-1744770-0.1g |
methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |
2228054-87-1 | 0.1g |
$1508.0 | 2023-09-20 | ||
Enamine | EN300-1744770-5.0g |
methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |
2228054-87-1 | 5g |
$4972.0 | 2023-06-03 | ||
Enamine | EN300-1744770-10.0g |
methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |
2228054-87-1 | 10g |
$7373.0 | 2023-06-03 | ||
Enamine | EN300-1744770-2.5g |
methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |
2228054-87-1 | 2.5g |
$3362.0 | 2023-09-20 | ||
Enamine | EN300-1744770-10g |
methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |
2228054-87-1 | 10g |
$7373.0 | 2023-09-20 | ||
Enamine | EN300-1744770-0.5g |
methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |
2228054-87-1 | 0.5g |
$1646.0 | 2023-09-20 | ||
Enamine | EN300-1744770-1g |
methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |
2228054-87-1 | 1g |
$1714.0 | 2023-09-20 | ||
Enamine | EN300-1744770-0.05g |
methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |
2228054-87-1 | 0.05g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1744770-1.0g |
methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate |
2228054-87-1 | 1g |
$1714.0 | 2023-06-03 |
methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
methyl (3R)-3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoateに関する追加情報
Methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate
The compound methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate (CAS No: 2228054-87-1) is a highly specialized organic molecule with a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of esters, specifically featuring a methyl group attached to a hydroxyl-containing propanoate moiety, which is further substituted by a bicyclo[2.2.1]heptane ring system at the 3-position of the hydroxyl group.
Bicyclo[2.2.1]heptane, a key structural component of this compound, is a norbornane derivative known for its rigid and stable framework. This bicyclic structure imparts unique physical and chemical properties to the molecule, making it highly versatile in various applications. The R configuration at the 3-position of the hydroxyl group ensures stereospecificity, which is crucial for its biological activity and selectivity in chemical reactions.
Recent studies have highlighted the potential of methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate in drug design and development. Its rigid bicyclic framework allows for precise molecular interactions, making it an ideal candidate for targeting specific biological pathways or receptors. Researchers have explored its role as a scaffold in medicinal chemistry, where it has shown promise in inhibiting enzymes associated with neurodegenerative diseases and cancer.
In addition to its pharmacological applications, this compound has also found utility in materials science as a precursor for advanced polymers and coatings. The ester functionality of the molecule enables it to participate in polymerization reactions, leading to materials with enhanced mechanical and thermal properties.
From a synthetic standpoint, methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate is typically prepared via enantioselective synthesis methods that exploit the inherent chirality of the bicyclic system. These methods often involve catalytic asymmetric induction techniques, ensuring high enantiomeric excess and enabling its use in stereo-specific applications.
Recent advancements in computational chemistry have further elucidated the electronic and steric properties of this compound, providing deeper insights into its reactivity and selectivity in various chemical transformations. These findings have paved the way for novel synthetic strategies and expanded its potential applications across diverse industries.
In conclusion, methyl (3R)-3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate stands as a testament to the intricate interplay between molecular architecture and functionality in modern chemistry. Its unique properties continue to inspire innovative research across multiple disciplines, underscoring its significance as both a building block for advanced materials and a promising lead compound in drug discovery.
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